molecular formula C12H19ClN2 B2607538 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride CAS No. 1172938-80-5

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

Cat. No.: B2607538
CAS No.: 1172938-80-5
M. Wt: 226.75
InChI Key: NNECPHKHNAPOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Reduction: The resulting isoquinoline derivative is then reduced to form the 3,4-dihydroisoquinoline.

    Amination: The 3,4-dihydroisoquinoline is then subjected to an amination reaction to introduce the propan-1-amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the isoquinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemistry: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or neuroprotective properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride would depend on its specific application. In a pharmacological context, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which serves as a structural basis.

    Quinoline: A structurally related compound with different chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct biological activities.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNECPHKHNAPOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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